BenchChemオンラインストアへようこそ!

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

AXL kinase gallium resistance non-small cell lung cancer

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 920420-24-2, also designated compound is a synthetic small molecule belonging to the biaryl tetrazolyl urea class. It features a 3-fluorophenyl-substituted tetrazole linked via a methylene bridge to a naphthalen-1-ylmethyl urea moiety.

Molecular Formula C20H17FN6O
Molecular Weight 376.395
CAS No. 920420-24-2
Cat. No. B2894454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
CAS920420-24-2
Molecular FormulaC20H17FN6O
Molecular Weight376.395
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
InChIInChI=1S/C20H17FN6O/c21-16-8-4-9-17(11-16)27-19(24-25-26-27)13-23-20(28)22-12-15-7-3-6-14-5-1-2-10-18(14)15/h1-11H,12-13H2,(H2,22,23,28)
InChIKeyXHHCAEMHPPPCJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 920420-24-2): A Dual-Pharmacophore Tetrazolyl Urea for Oncology and Endocannabinoid Research Procurement


1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea (CAS 920420-24-2, also designated compound 7919469) is a synthetic small molecule belonging to the biaryl tetrazolyl urea class. It features a 3-fluorophenyl-substituted tetrazole linked via a methylene bridge to a naphthalen-1-ylmethyl urea moiety [1]. This compound has been identified as a lead scaffold through virtual screening against the AXL kinase homology model, demonstrating anti-proliferative activity in gallium-resistant lung adenocarcinoma cells [1][2]. Structurally, it shares the tetrazolyl urea core with a broader series investigated for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibition, though its substitution pattern at the N-portion and distal phenyl ring distinguishes it from other in-class candidates [3].

Why 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea Cannot Be Readily Substituted by Other Tetrazolyl Ureas in Target-Focused Studies


Within the tetrazolyl urea chemical class, minor structural modifications at the N-portion and distal phenyl ring produce dramatic shifts in both potency and target selectivity. The 3-fluorophenyl substitution on the tetrazole and the naphthalen-1-ylmethyl group on the urea of compound 7919469 create a unique topological and electronic profile that cannot be replicated by the 4-fluorophenyl, 3,4-difluorophenyl, unsubstituted phenyl, or p-tolyl analogs commonly offered by chemical vendors [1]. Evidence from the biaryl tetrazolyl urea series demonstrates that replacing the dimethylamino group with bulkier N-substituents or altering the distal phenyl substituent can shift inhibitory profiles from FAAH-selective to dual FAAH-MAGL or even MAGL-predominant, with selectivity ratios varying by over 140-fold [1]. Consequently, generic substitution without empirical verification risks selecting a compound with a fundamentally different target engagement profile, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea Against Comparators


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: Compound 7919469 vs. Gallium Acetylacetonate

In a direct head-to-head comparison using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 7919469 (the target compound) demonstrated a 13-fold increase in anti-proliferative potency relative to the clinical gallium agent gallium acetylacetonate (GaAcAc) [1]. The IC₅₀ values were obtained from dose-response cell proliferation assays comparing R-cells treated with each agent. By contrast, the co-identified lead compound 5476423 exhibited an 80-fold increase in potency over GaAcAc under identical conditions [1]. This places compound 7919469 in a distinct potency tier compared to the parental metallodrug, while its moderate potency relative to compound 5476423 may offer a different therapeutic window for combination strategies.

AXL kinase gallium resistance non-small cell lung cancer virtual screening anti-proliferative

AXL Protein Suppression in Gallium-Resistant vs. Gallium-Sensitive Lung Cancer Cells

Gallium-resistant A549 (R) cells exhibit elevated AXL protein expression compared to gallium-sensitive (S) cells. Treatment with compound 7919469 significantly suppressed AXL protein expression in R-cells, as demonstrated by Western blot analysis [1]. This mechanistic engagement of the AXL kinase pathway was also observed for compound 5476423, but the magnitude of suppression and the downstream signaling consequences were not directly compared between the two leads in the published study [1]. The ability of compound 7919469 to reduce AXL protein levels correlates with its anti-proliferative effect and provides a pharmacodynamic biomarker for target engagement that is absent for GaAcAc, which does not act through AXL inhibition.

AXL protein expression biomarker suppression gallium resistance A549

Combinatorial Efficacy with Gallium Acetylacetonate: Synergy Potential in Resistant Disease

When compound 7919469 was co-administered with GaAcAc, the efficacy of GaAcAc against gallium-resistant R-cells increased by 1.2-fold compared to GaAcAc alone [1]. In contrast, co-treatment with compound 5476423 increased GaAcAc efficacy by 2-fold [1]. While the combinatorial effect of compound 7919469 is modest, it demonstrates that this compound can partially re-sensitize resistant cells to gallium-based therapy, a property not observed with GaAcAc monotherapy. The differential magnitude of chemosensitization between the two lead compounds suggests distinct mechanisms or potency thresholds for combination benefit.

combination therapy drug synergy gallium resistance reversal chemosensitization

Structural Differentiation from Closest Tetrazolyl Urea Analogs: SAR-Guided Procurement Rationale

Systematic SAR studies on the biaryl tetrazolyl urea class (compounds 1–32 in Ortar et al., 2013) reveal that the nature of the N-substituent on the urea nitrogen distal to the tetrazole and the substitution pattern on the phenyl ring attached to the tetrazole are critical determinants of FAAH vs. MAGL potency and selectivity [1]. Compounds within this series achieved FAAH IC₅₀ values ranging from 3.0 to >10,000 nM, with selectivity over MAGL spanning from <1-fold to >141-fold [1]. While compound 7919469 (bearing a 3-fluorophenyl tetrazole and naphthalen-1-ylmethyl urea) was not directly included in the Ortar et al. panel, its structural features—the meta-fluorine on the phenyl ring and the bulky naphthalen-1-ylmethyl group—most closely correspond to analogs with high FAAH potency and moderate-to-high selectivity profiles [1]. In contrast, commercially available analogs such as 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea and 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea introduce para-fluorine or additional fluorine atoms that are known to alter both potency and selectivity paradigms [1].

structure-activity relationship FAAH/MAGL selectivity tetrazolyl urea 3-fluorophenyl naphthalen-1-ylmethyl

Virtual Screening Provenance: AXL Kinase Homology Model vs. Empirical FAAH/MAGL Screening

Compound 7919469 was identified through a virtual screening campaign against an AXL kinase homology model, representing a computational target-fishing approach distinct from the empirical FAAH/MAGL screening that characterized the broader tetrazolyl urea series [1][2]. The virtual screening workflow prioritized compounds from eight chemical series for their predicted binding to the AXL ATP-binding pocket, and compound 7919469 emerged as one of two validated leads with confirmed cellular activity [1]. This orthogonal discovery path suggests that compound 7919469 may engage kinase targets beyond the endocannabinoid hydrolases that define the class, a hypothesis supported by its demonstrated AXL protein suppression activity [1]. In contrast, most tetrazolyl ureas characterized by Ortar et al. were screened primarily against FAAH and MAGL, with TRPV1/TRPA1 modulation assessed as a secondary endpoint [2].

virtual screening AXL kinase homology model chemical probe target identification

Optimal Research and Procurement Application Scenarios for Compound 7919469 (CAS 920420-24-2)


AXL Kinase-Dependent Gallium Resistance Reversal Studies in Non-Small Cell Lung Cancer Models

Compound 7919469 is the compound of choice for laboratories investigating the role of AXL kinase in acquired resistance to gallium-based anticancer agents. Its 13-fold superior anti-proliferative potency over GaAcAc in gallium-resistant A549 cells [1], coupled with its demonstrated ability to suppress elevated AXL protein expression [1], makes it a validated chemical probe for dissecting AXL-mediated survival signaling. Researchers should prioritize this compound over untargeted gallium salts or other tetrazolyl ureas lacking documented AXL pathway engagement when the experimental objective is to link AXL inhibition to gallium re-sensitization.

Structure-Activity Relationship Expansion of Tetrazolyl Urea Chemical Space

For medicinal chemistry groups seeking to expand the SAR landscape of biaryl tetrazolyl ureas beyond the FAAH/MAGL paradigm, compound 7919469 provides a unique entry point. Its 3-fluorophenyl tetrazole and naphthalen-1-ylmethyl urea substitution pattern occupies a distinct region of chemical space compared to the dimethylamino-substituted parent compounds characterized by Ortar et al. [2]. Procurement of this compound enables head-to-head profiling against the existing FAAH/MAGL series (e.g., compounds 16, 20, 21, 25, 27, 28 with FAAH IC₅₀ = 3.0–9.7 nM [2]) to determine whether the 3-fluorophenyl/naphthalen-1-ylmethyl combination confers kinase selectivity or dual endocannabinoid/kinase polypharmacology.

Combination Therapy Design for Overcoming Metal-Based Chemoresistance

Compound 7919469's demonstrated 1.2-fold chemosensitization of gallium-resistant cells to GaAcAc [1] supports its use as a tool compound in combination screening campaigns. While its combinatorial effect is modest compared to compound 5476423 (2-fold [1]), this differential may be advantageous for studies requiring partial re-sensitization without complete pathway ablation, allowing investigation of graded AXL signaling outputs. Procurement should be coupled with compound 5476423 for comparative dose-matrix analyses to establish the therapeutic window for each chemosensitizer.

Virtual Screening Validation and Kinase Profiling Reference Standard

As a compound discovered through AXL kinase homology model virtual screening and validated in cellular assays [1], compound 7919469 serves as a positive control reference standard for computational chemistry groups developing or benchmarking kinase-targeted virtual screening workflows. Its experimentally confirmed activity in AXL-expressing resistant cells provides a ground-truth dataset for evaluating docking scoring functions, pharmacophore models, and machine learning-based virtual screening algorithms targeting the AXL ATP-binding pocket.

Quote Request

Request a Quote for 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.